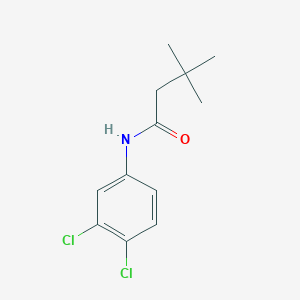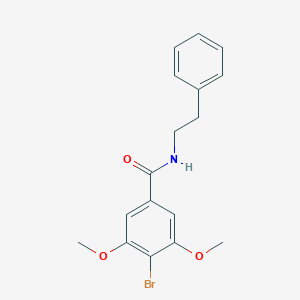
N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide, also known as DDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DDC is a member of the amide class of compounds and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide is not fully understood. However, it has been suggested that N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide may act by inhibiting the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide may act by modulating the activity of ion channels in the brain, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide can reduce inflammation and pain in animal models of arthritis. Additionally, N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide has been shown to reduce seizures in animal models of epilepsy. N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide has also been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide has several advantages for use in laboratory experiments. It is a well-characterized compound that is readily available and relatively inexpensive. Furthermore, N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide has been extensively studied and its pharmacological properties are well understood. However, there are also limitations to the use of N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide in laboratory experiments. For example, N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide may exhibit off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide. One area of interest is the development of novel analogs of N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide and to identify potential targets for therapeutic intervention. Finally, clinical trials are needed to determine the safety and efficacy of N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide in humans.
Métodos De Síntesis
N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzoyl chloride with 3,3-dimethylbutan-1-amine. The resulting product is then purified through recrystallization to obtain pure N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as arthritis. Furthermore, N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide has been shown to possess anticonvulsant properties and has been studied as a potential treatment for epilepsy.
Propiedades
Nombre del producto |
N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide |
|---|---|
Fórmula molecular |
C12H15Cl2NO |
Peso molecular |
260.16 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C12H15Cl2NO/c1-12(2,3)7-11(16)15-8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3,(H,15,16) |
Clave InChI |
LQGGHJZBLPRFJY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
SMILES canónico |
CC(C)(C)CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)



![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)






![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)